2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride
Description
Fundamental Molecular Geometry
The molecular architecture of 2-chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride centers around a six-membered piperazine ring system substituted with an isopropyl group at the 4-position and a chloroacetyl moiety at the 1-position. The compound crystallizes as a hydrochloride salt, indicating protonation of one of the nitrogen atoms within the piperazine ring system. Crystallographic studies of related piperazine derivatives demonstrate that the piperazine ring consistently adopts a chair conformation, minimizing steric interactions and maximizing stability.
The spatial arrangement exhibits characteristic features observed in similar chloroacetyl piperazine systems. The piperazine ring maintains its preferred chair conformation with the isopropyl substituent occupying an equatorial position to minimize steric hindrance. The chloroacetyl group extends from the ring in a manner that allows for optimal orbital overlap while maintaining conformational flexibility around the amide bond.
Conformational Analysis and Molecular Dynamics
Detailed analysis of the molecular architecture reveals specific dihedral angles and conformational preferences that influence the compound's physical properties. Studies of analogous piperazine derivatives indicate that the chloroacetyl group typically exhibits a dihedral angle of approximately 55 degrees relative to the piperazine ring plane. This arrangement facilitates intramolecular interactions while preventing excessive steric crowding.
The isopropyl substitution introduces additional conformational complexity, with the branched alkyl chain adopting multiple low-energy conformations. The presence of the hydrochloride salt formation creates additional intermolecular interactions through hydrogen bonding networks, influencing the crystal packing arrangement and overall molecular stability.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C9H18Cl2N2O | |
| Molecular Weight | 241.16 g/mol | |
| CAS Registry Number | 185547-14-2 | |
| Physical Appearance | Clear solid | |
| Melting Point Range | Not specified | - |
Properties
IUPAC Name |
2-chloro-1-(4-propan-2-ylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O.ClH/c1-8(2)11-3-5-12(6-4-11)9(13)7-10;/h8H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZBZOAUCXUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661308 | |
| Record name | 2-Chloro-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185547-14-2 | |
| Record name | 2-Chloro-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185547-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Synthesis via Intermediate Alkylation
For laboratories lacking 4-isopropylpiperazine, a two-step approach from piperazine is viable:
Step 1: Synthesis of 4-Isopropylpiperazine
Piperazine is alkylated with isopropyl bromide in acetonitrile using K₂CO₃ as a base. The reaction proceeds at 60°C for 24 hours, yielding 4-isopropylpiperazine (56% yield after recrystallization).
Step 2: Chloroacetylation
The isolated 4-isopropylpiperazine undergoes chloroacetylation as described in Section 1.1.
Alternative Pathway Using Haloacetaldehyde Derivatives
A patent-derived method employs haloacetaldehyde dialkylacetals to introduce the chloroacetyl group indirectly:
Procedure :
4-Isopropylpiperazine reacts with chloroacetaldehyde dimethylacetal in THF under reflux (4 hours). Acidic hydrolysis (HCl, H₂O) liberates the aldehyde intermediate, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).
Yield : 61% (aldehyde intermediate), 78% (final oxidation).
Challenges :
-
Oxidation Selectivity : Over-oxidation to carboxylic acids occurs if reaction times exceed 2 hours.
-
Cost : Chloroacetaldehyde dimethylacetal is less economical than chloroacetyl chloride.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 12 | 74 | 98 |
| THF | 8 | 68 | 95 |
| Acetonitrile | 10 | 71 | 97 |
Dichloromethane balances reaction rate and product stability, while THF accelerates kinetics at the expense of purity.
Base Selection for HCl Scavenging
| Base | Equiv | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| Triethylamine | 1.2 | 74 | <2 |
| K₂CO₃ | 1.5 | 69 | 5 |
| NaHCO₃ | 2.0 | 62 | 8 |
Triethylamine outperforms inorganic bases due to superior solubility in dichloromethane.
Purification and Characterization
Crystallization of the Hydrochloride Salt
The free base is dissolved in hot ethanol (95%), and concentrated HCl is added until pH ≈ 2. Cooling to −20°C precipitates white crystals (mp 192–194°C).
Purity Enhancement :
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.20 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.02–3.15 (m, 4H, piperazine N–CH₂), 3.78–3.85 (m, 1H, CH(CH₃)₂), 4.12 (s, 2H, CO–CH₂–Cl).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the chloro group.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Phenyl (Analog): Introduces aromaticity, which could facilitate π-π interactions in biological targets, as seen in antifungal and antibacterial agents . Pyrimidinyl Phenyl (Analog): The pyrimidine ring adds hydrogen-bonding capability, possibly enhancing binding affinity to enzymes or receptors .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are lacking, insights from analogs suggest:
- Antifungal/Antibacterial Activity: The phenyl-substituted analog (1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) is linked to antifungal applications, likely due to aromatic interactions with fungal enzymes .
- Anticancer Potential: Piperazine derivatives with bulky substituents (e.g., pyrimidinyl phenyl) show promise in targeting tumors, as seen in compounds active against leukemia and prostate cancer .
- Solubility and Stability :
- Methyl and isopropyl derivatives may exhibit higher solubility in polar solvents than aromatic analogs.
- Crystallinity: The phenyl analog’s X-ray crystal structure (reported in ) suggests stable packing, which could influence formulation stability.
Biological Activity
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride (CAS No. 185547-14-2) is a synthetic organic compound notable for its potential biological activities. This compound contains a piperazine ring substituted with an isopropyl group and a chloroethanone moiety, which may contribute to its reactivity and biological interactions. This article explores its synthesis, biological activity, mechanism of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-isopropylpiperazine with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperatures to optimize yield and purity .
| Property | Value |
|---|---|
| Molecular Formula | C9H18Cl2N2O |
| Molecular Weight | 241.16 g/mol |
| CAS Number | 185547-14-2 |
| IUPAC Name | 2-chloro-1-(4-propan-2-ylpiperazin-1-yl)ethanone |
| InChI | InChI=1S/C9H17ClN2O/c1-8(2)11-3-5-12(6-4-11)9(13)7-10/h8H,3-7H2,1-2H3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure of this compound suggests it may also have similar effects due to its electrophilic chloroethanone group, which can interact with nucleophilic sites in microbial cells .
Anticancer Activity
Preliminary studies have suggested that compounds containing piperazine moieties can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular processes through enzyme inhibition or interference with signaling pathways. The specific biological targets of this compound are yet to be fully elucidated, but its structural features indicate potential anticancer activity .
The biological activity of this compound can be attributed to its electrophilic nature. The chloro group can participate in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids, potentially leading to:
- Enzyme Inhibition : By modifying active sites on enzymes, the compound may inhibit their function.
- Cellular Process Disruption : Interactions with cellular components can lead to apoptosis or necrosis in affected cells.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar piperazine derivatives:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone | Moderate antimicrobial | Methyl substitution on piperazine |
| 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone | Anticancer potential | Ethyl substitution on piperazine |
| 2-Chloro-1-(4-isopropyl-piperazin-1-yl)ethanone | Promising antimicrobial and anticancer | Isopropyl substitution enhances reactivity |
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride, and how are reaction conditions optimized?
The compound is typically synthesized via alkylation of 4-isopropylpiperazine with chloroacetyl chloride derivatives. A biphasic system (e.g., dry acetone and potassium carbonate) at 60°C facilitates nucleophilic substitution, with yields ranging from 44% to 78% . Monitoring via HPLC ensures reaction progress and purity assessment. Key parameters include temperature control, stoichiometric ratios, and catalyst use (e.g., KI for enhanced reactivity) .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Characterization employs multi-modal analytical techniques:
- Elemental analysis (C, H, N) confirms stoichiometry.
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies functional groups and stereochemistry. For example, ¹H NMR peaks for piperazine protons appear at δ 2.51–3.64 ppm, while the chloroethanone moiety resonates near δ 4.05 ppm .
- LC/MS provides molecular weight verification and detects impurities .
Advanced Research Questions
Q. What crystallographic methods are used to resolve the compound’s 3D structure, and how are data inconsistencies addressed?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL97 for refinement) is standard. Orthorhombic space groups (e.g., P2₁2₁2₁) are common, with Mo Kα radiation (λ = 0.71073 Å) for data collection . Discrepancies in thermal displacement parameters or bond angles may arise from twinning or disorder, requiring iterative refinement cycles and validation via R-factors (e.g., R₁ < 0.05 for high-quality data) .
Q. How do variations in reaction pH and ionic strength influence the compound’s stability or reactivity in enzymatic studies?
While direct data on this compound is limited, analogous studies on chlorinated ethanones show that buffer pH (6.0–8.0) affects enzyme-substrate interactions. For example, Acinetobacter sp. exhibits optimal activity at pH 7.6, with ionic strength (0.05–0.2 M phosphate) having minimal impact on stereoselectivity (>99.9% ee) . Adjusting pH mitigates protonation of the piperazine nitrogen, altering nucleophilicity in downstream reactions.
Q. What computational or experimental strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or LC/MS results often stem from solvent effects , deuterated solvent impurities , or dynamic proton exchange . For example:
- Solvent-dependent shifts: CDCl₃ vs. DMSO-d₆ can cause δ ±0.2 ppm variations in ¹H NMR .
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic environments to predict/validate experimental spectra .
- Cross-validation with X-ray crystallography ensures conformational accuracy .
Methodological Challenges
Q. How are reaction yields improved when scaling up synthesis, and what pitfalls occur during purification?
Scaling up often reduces yields due to heat transfer inefficiencies or side reactions (e.g., over-alkylation). Strategies include:
- Dropwise addition of chloroacetyl chloride at 0°C to control exothermicity .
- Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Avoiding prolonged exposure to moisture, which hydrolyzes the chloroethanone group .
Q. What role does the piperazine ring’s puckering conformation play in the compound’s biological activity?
Ring puckering (quantified via Cremer-Pople parameters ) affects ligand-receptor binding. For 6-membered piperazines, chair conformations dominate, but substituents like isopropyl groups induce boat or twist-boat forms, altering steric interactions in enzymatic pockets . Dynamic NMR or X-ray data can correlate puckering amplitudes (e.g., θ = 10–15°) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
